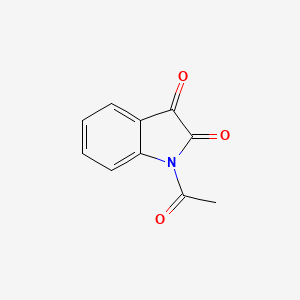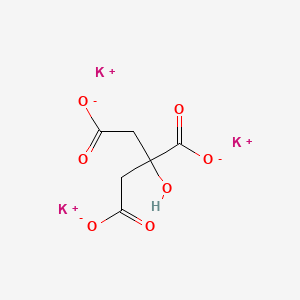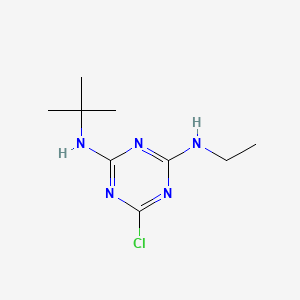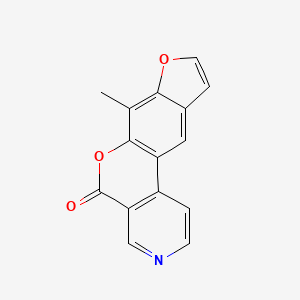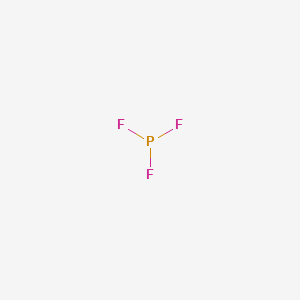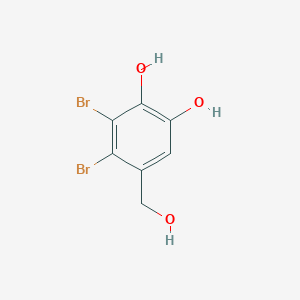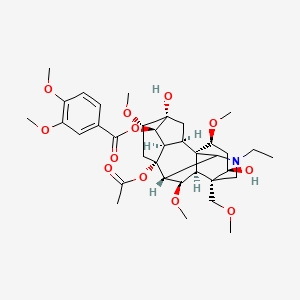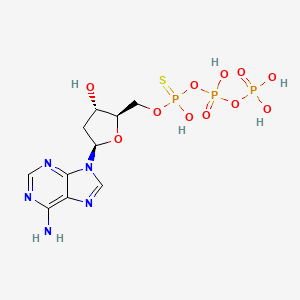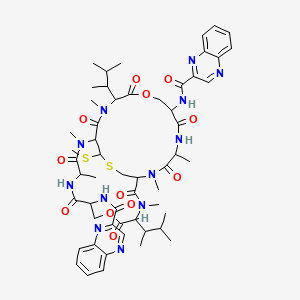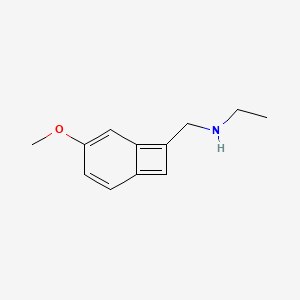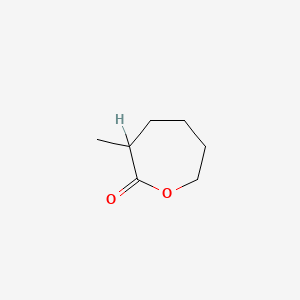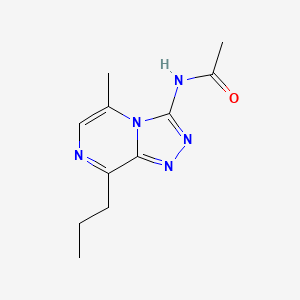![molecular formula C29H48O B1195927 10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 75479-11-7](/img/structure/B1195927.png)
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a natural product found in Acanthaster planci with data available.
Aplicaciones Científicas De Investigación
Crystallographic Studies
The compound's molecular structure has been explored through crystallographic studies. These studies reveal details about the compound's molecular conformation, which is crucial for understanding its chemical properties and potential applications in materials science or pharmaceuticals. For example, the study by Ketuly et al. (2010) discusses the crystal structure of a similar compound, highlighting the orientations of peripheral groups and conformation about the C=C bond (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Steroidal Structure Analysis
Research into the structure of steroidal systems, which are similar to the compound , provides insights into biological interactions and potential pharmaceutical applications. The work by Zhou et al. (2015) on a compound with a fused four-ring steroidal system helps understand the conformations of such structures, which can be critical for drug design (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Potential in Synthesis of Bioactive Compounds
The compound's structure is relevant to synthesizing bioactive compounds. Research by Shaheen et al. (2014) discusses the synthesis of derivatives of sodium deoxycholate, which shares structural similarities with the compound. These derivatives show antimicrobial and antitumor activities, indicating potential pharmaceutical applications (Shaheen, Ali, Rosario, & Shah, 2014).
Structural Modifications and Biological Activities
Studies on structural modifications of similar compounds and their resultant biological activities provide insights into potential medical applications. For instance, research on dehydroepiandrosterone analogues by Huang et al. (2018) demonstrates how structural changes can significantly affect antiproliferative effects, which could be relevant to the compound (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).
Metabolism and Carcinogenic Potential
Coombs et al. (1985) investigated the in vitro metabolism of cyclopenta[a]phenanthrenes, closely related to the compound. Understanding its metabolism and potential carcinogenicity is vital for assessing its safety in pharmaceutical contexts (Coombs, Russell, Jones, & Ribeiro, 1985).
Propiedades
Número CAS |
75479-11-7 |
|---|---|
Nombre del producto |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
10,13-dimethyl-17-[1-[2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-17(2)18(3)23-16-24(23)19(4)25-9-10-26-22-8-7-20-15-21(30)11-13-28(20,5)27(22)12-14-29(25,26)6/h8,17-21,23-27,30H,7,9-16H2,1-6H3 |
Clave InChI |
NIOJVSIHZSJIAU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
SMILES canónico |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)O)C)C |
Sinónimos |
22,23-methylene-24-methyl-5 alpha-cholest-7-en-3 beta-ol 23-demethylacanthasterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benz[c]acridine](/img/structure/B1195844.png)
